(3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone
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Overview
Description
(3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone is a complex organic compound characterized by the presence of both hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone typically involves multiple steps. One common method includes the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-hexafluorophosphate) . The reaction mixture is then diluted with brine and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated under reduced pressure to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methoxy groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the methoxy groups may produce hydroxyl derivatives.
Scientific Research Applications
(3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (3-Hydroxy-4-methoxyphenyl)(7-methoxy-1,3-benzodioxol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Shares similar functional groups but differs in overall structure.
3-Hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one: Contains similar aromatic rings but has additional functional groups and a more complex structure.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Another compound with hydroxy and methoxy groups but with a different core structure.
Properties
Molecular Formula |
C16H14O6 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(3-hydroxy-4-methoxyphenyl)-(7-methoxy-1,3-benzodioxol-5-yl)methanone |
InChI |
InChI=1S/C16H14O6/c1-19-12-4-3-9(5-11(12)17)15(18)10-6-13(20-2)16-14(7-10)21-8-22-16/h3-7,17H,8H2,1-2H3 |
InChI Key |
MIRIDVREUSBSAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC3=C(C(=C2)OC)OCO3)O |
Origin of Product |
United States |
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